molecular formula C16H27N3O2 B7627924 3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B7627924
M. Wt: 293.40 g/mol
InChI Key: KTVZUHIOSDKVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. The compound is also known as AZDMD or spiro-2,4-dione and has been shown to have a wide range of biochemical and physiological effects.5]decane-2,4-dione.

Mechanism of Action

The mechanism of action of 3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is not fully understood. However, it is believed that the compound interacts with metal ions and forms a complex that emits fluorescence. The compound has also been shown to have potential as a photosensitizer for photodynamic therapy, where it can generate reactive oxygen species upon exposure to light.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to interact with metal ions and form a complex that emits fluorescence, making it a potential tool for the detection of metal ions in biological systems. It has also been shown to have potential as a photosensitizer for photodynamic therapy, where it can generate reactive oxygen species upon exposure to light. Additionally, the compound has been studied for its potential as a building block for the synthesis of complex molecules with potential applications in drug discovery.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is its potential as a fluorescent probe for the detection of metal ions in biological systems. The compound has also been shown to have potential as a photosensitizer for photodynamic therapy. However, one of the limitations of the compound is its potential toxicity, which needs to be carefully evaluated in any experimental setting.

Future Directions

There are several future directions for the study of 3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the study of the compound's potential as a building block for the synthesis of complex molecules with potential applications in drug discovery. Additionally, the compound's potential as a photosensitizer for photodynamic therapy can be further explored. Finally, the compound's potential toxicity needs to be carefully evaluated in any experimental setting.

Synthesis Methods

The synthesis of 3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves the reaction of 1,3-diazaspiro[4.5]decane-2,4-dione with aziridine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired product. The synthesis method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has been used in various scientific research applications. The compound has been shown to have potential as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a building block for the synthesis of complex molecules with potential applications in drug discovery. Additionally, the compound has been studied for its potential as a photosensitizer for photodynamic therapy.

Properties

IUPAC Name

3-(azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c20-14-16(9-5-4-6-10-16)17-15(21)19(14)13-18-11-7-2-1-3-8-12-18/h1-13H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVZUHIOSDKVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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